molecular formula C9H6BrClN2 B097885 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole CAS No. 17978-27-7

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Katalognummer: B097885
CAS-Nummer: 17978-27-7
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: DUYIFLCOHJZQKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4 and a 4-chlorophenyl group at position 3 of the pyrazole ring. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Die Synthese von Acarbose beinhaltet komplexe Oligosaccharidchemie. Die industrielle Produktion von Acarbose erfolgt typischerweise durch Fermentationsprozesse unter Verwendung bestimmter Stämme von Actinoplanes-Bakterien . Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Filtration, Ionenaustauschchromatographie und Kristallisation, um Acarbose zu isolieren und zu reinigen .

Chemische Reaktionsanalyse

Acarbose durchläuft verschiedene Arten chemischer Reaktionen, darunter Hydrolyse und enzymatischer Abbau. Es hemmt Enzyme wie α-Glucosidase und pankreatische α-Amylase, die für den Abbau komplexer Kohlenhydrate in einfache Zucker verantwortlich sind . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oligosaccharide und Monosaccharide .

Wissenschaftliche Forschungsanwendungen

Acarbose hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Kontrolle des Blutzuckerspiegels bei Patienten mit Typ-2-Diabetes mellitus eingesetzt . In der biologischen Forschung wird Acarbose verwendet, um den Kohlenhydratstoffwechsel und die Enzyminhibition zu untersuchen . Es wird auch in der Lebensmittelindustrie als Stärkeblocker eingesetzt, um den glykämischen Index von Lebensmitteln zu senken .

Wirkmechanismus

Acarbose entfaltet seine Wirkung, indem es α-Glucosidase-Enzyme hemmt, die sich im Bürstensaum des Dünndarms befinden . Diese Enzyme sind für den Abbau von Oligosacchariden und Disacchariden in resorbierbare Monosaccharide verantwortlich . Durch die Hemmung dieser Enzyme verzögert Acarbose die Glucoseaufnahme und senkt den postprandialen Blutzuckerspiegel . Dieser Mechanismus beinhaltet eine kompetitive Hemmung, bei der Acarbose an die aktive Stelle des Enzyms bindet und so verhindert, dass das Substrat bindet .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical and Spectral Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole C₉H₆BrClN₂ 257.52 Not reported IR: C-Cl stretch (~700 cm⁻¹), C-Br (~550 cm⁻¹); ¹H NMR: Aromatic protons δ 7.2–8.1 ppm
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 253.10 Not reported IR: C-O-C stretch (~1250 cm⁻¹); ¹⁵N NMR: δ -120 ppm (pyrazole N)
4-Bromo-1-(4-chlorophenyl)-1H-pyrazol-5-amine C₉H₆BrClN₃ 271.53 Not reported ¹H NMR: NH₂ protons δ 5.2–5.5 ppm; IR: N-H stretch (~3300 cm⁻¹)
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 Not reported IR: O-H stretch (~3200 cm⁻¹); ¹³C NMR: C=O δ 165 ppm
  • Halogen vs. Methoxy Substitution : Replacing the 4-chlorophenyl group with a methoxy group (as in 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) reduces molecular weight and alters electronic properties, evidenced by shifts in IR and NMR spectra .
  • Amino vs.

Impact of Halogen Position and Type

Chloro vs. Bromo Derivatives :

  • In isostructural compounds, bromine’s larger atomic radius and higher polarizability enhance van der Waals interactions compared to chlorine, often leading to higher melting points and altered crystal packing .
  • Example: A chloro-substituted analog (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazole)thiazole) exhibited antimicrobial activity, while its bromo counterpart showed improved thermal stability but comparable bioactivity .

Trifluoromethyl vs. 4-Chlorophenyl :

  • 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (C₁₀H₆BrF₃N₂) demonstrates higher lipophilicity (logP ~2.5) due to the electron-withdrawing CF₃ group, contrasting with the more polar 4-chlorophenyl-substituted compound .

Table 2: Reported Bioactivities of Pyrazole Analogs

Compound Biological Activity Mechanism/Application Reference
α,α-Bis(4-chlorophenyl)-1H-pyrazole-3-methanol Aromatase inhibition Treatment of estrogen-dependent cancers
4-(4-Chlorophenyl)-2-(triazolyl)thiazole Antimicrobial Disruption of bacterial membranes
This compound Not reported Intermediate for drug discovery [This work]
  • The absence of a hydroxyl or amino group in this compound limits its direct bioactivity compared to derivatives like α,α-bis(4-chlorophenyl)pyrazoles, which show potent aromatase inhibition .

Biologische Aktivität

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles findings from various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring substituted with bromine and chlorophenyl groups. This structural configuration is critical for its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In particular, a derivative labeled as 4j showed promising results in inhibiting glioblastoma cell lines. The study reported an EC50 value of 20 µM against the GL261 murine glioblastoma cell line, indicating potent antiproliferative activity while displaying lower cytotoxicity towards non-cancerous cells .

Table 1: EC50 Values of Selected Pyrazole Derivatives Against GL261 Cells

CompoundEC50 (µM)
4j20
MK-22062

This suggests that while 4j is effective, it is less potent than MK-2206, a known PKB inhibitor .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger, as well as activity against Mycobacterium tuberculosis H37Rv . The presence of the chlorophenyl group appears to enhance these effects.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenActivity
4bMycobacterium tuberculosisSignificant
4jCandida albicansModerate

3. Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. For instance, derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . This activity is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been identified as a kinase inhibitor, specifically targeting AKT2/PKBβ pathways involved in cancer cell proliferation and survival .
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing their levels in biological systems .
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

  • Anti-glioma Activity : A study focusing on glioblastoma highlighted the efficacy of compound 4j , which inhibited neurosphere formation in patient-derived glioma stem cells while sparing non-cancerous cells from toxicity. This selectivity is crucial for developing targeted cancer therapies .
  • Antitubercular Studies : Another study evaluated various pyrazole derivatives against M. tuberculosis, finding that some compounds exhibited significant inhibitory effects comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or via coupling of pre-functionalized pyrazole intermediates. For example, a modified Knorr pyrazole synthesis involves reacting β-keto esters with hydrazine derivatives under acidic conditions. Optimization often includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Flash chromatography with EtOAc:petroleum ether (8:2 v/v) is effective for purification, yielding >80% purity . Kinetic monitoring via TLC and NMR tracking of intermediates ensures reproducibility.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization in solvents like DMSO or ethanol produces suitable crystals. SHELX programs (e.g., SHELXL) refine structures, reporting dihedral angles (e.g., 74.91° between pyrazole and chlorophenyl rings) and bond lengths (C–Br: ~1.89 Å). Complementary techniques include:

  • ¹H/¹³C NMR : Signals at δ ~13.3 ppm (pyrazole NH) and δ ~7.4–8.1 ppm (aromatic protons) .
  • HRMS : Exact mass confirmation (e.g., [M]+ calculated 313.1, observed 313.0) .
  • IR : Peaks at ~1625 cm⁻¹ (C=N) and ~1090 cm⁻¹ (C–Br) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Sequential purification steps are essential:

  • Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.
  • Flash chromatography : Employ gradients of EtOAc:petroleum ether (e.g., 8:2 v/v) with silica gel (60–120 mesh).
  • Recrystallization : DMSO or ethanol yields high-purity crystals (mp 174–175°C) .
    • Troubleshooting : Contaminants like unreacted hydrazides are identified via TLC (Rf ~0.6 in CH₂Cl₂:MeOH 95:5) and removed by adjusting solvent polarity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties:

  • Frontier Molecular Orbitals (FMOs) : Predict sites for electrophilic substitution (e.g., bromine at C4 due to high electron density).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br⋯H contacts) to explain crystal packing .
    • Case Study : Docking studies with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) guide structural modifications for enhanced antitubercular activity .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Results show MIC values of 8–32 µg/mL, correlating with electron-withdrawing substituents (Br, Cl) enhancing membrane permeability .
  • SAR studies : Trifluoromethyl or methoxy groups at C3 improve activity by 4-fold, likely via hydrophobic interactions with bacterial targets .
  • Flow cytometry : Propidium iodide uptake confirms membrane disruption in C. albicans .

Q. How do crystallographic data resolve contradictions in reported conformational flexibility of this compound?

  • Methodological Answer : SCXRD reveals torsional angles (e.g., 3.29° for pyrazole-bromophenyl vs. 74.91° for pyrazole-chlorophenyl), indicating restricted rotation due to steric hindrance. Discrepancies in literature arise from solvent-dependent polymorphism (e.g., DMSO vs. ethanol solvates). Rietveld refinement (using TOPAS) quantifies phase purity in bulk samples .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; LD₅₀ >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods to avoid inhalation (dust PEL: 5 mg/m³).
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN2811, Class 6.1) .

Eigenschaften

IUPAC Name

4-bromo-5-(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYIFLCOHJZQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17978-27-7
Record name 4-bromo-3-(4-chlorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.